Brivudine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Herpes zoster is a painful and often debilitating viral infection caused by the reactivation of the Varicella-Zoster Virus, the same virus responsible for chickenpox . Brivudine belongs to the class of antiviral drugs called nucleoside analogues, which work by interfering with the replication process of the virus .

Preparation Methods

Brivudine can be synthesized through a multi-step process starting from 5-formyl pyrimidine nucleosides. The initial step involves the condensation of 5-formyl pyrimidine nucleosides with carbon tetrabromide to form 5-(2,2-dibromoethenyl) pyrimidine nucleoside analogs. This is followed by a stereoselective debromination reaction promoted by diethyl phosphite and triethylamine to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Brivudine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form bromovinyluracil, a major metabolite.

Reduction: The compound can undergo reduction reactions under specific conditions.

Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the bromovinyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include bromovinyluracil and other derivatives .

Scientific Research Applications

Brivudine has several scientific research applications:

Chemistry: It is used as a model compound in the study of nucleoside analogues and their chemical properties.

Biology: this compound is used in research on viral replication and the development of antiviral therapies.

Medicine: The primary application of this compound is in the treatment of herpes zoster. .

Industry: This compound is used in the pharmaceutical industry for the production of antiviral medications.

Mechanism of Action

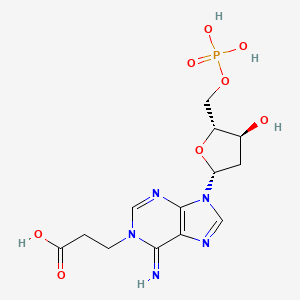

Brivudine’s mechanism of action is tied to its status as a nucleoside analogue. It resembles the nucleoside thymidine, a building block used in DNA synthesis. When this compound is taken up by infected cells, it is incorporated into the growing viral DNA chain by the viral enzyme DNA polymerase. this compound lacks a specific chemical group necessary for further DNA chain elongation, resulting in premature termination of the DNA chain. This inhibits the virus’s ability to replicate its genetic material, severely impairing its ability to reproduce and hindering the infection’s progression .

Comparison with Similar Compounds

Brivudine is often compared with other antiviral nucleoside analogues such as acyclovir, valacyclovir, and famciclovir. While all these compounds are used to treat herpes zoster, this compound has been shown to be more effective in some studies . Unlike acyclovir and valacyclovir, which require multiple daily doses, this compound is taken once daily, improving patient compliance . Similar compounds include:

- Acyclovir

- Valacyclovir

- Famciclovir

- Idoxuridine

This compound’s unique structure and mechanism of action make it a valuable addition to the arsenal of antiviral medications .

Properties

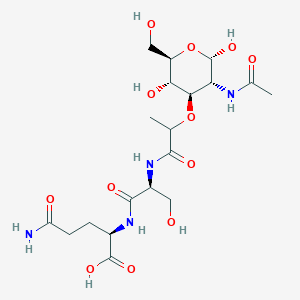

Molecular Formula |

C11H13BrN2O5 |

|---|---|

Molecular Weight |

333.13 g/mol |

IUPAC Name |

5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H13BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/t7-,8+,9+/m0/s1 |

InChI Key |

ODZBBRURCPAEIQ-DJLDLDEBSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C=CBr)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)O |

Synonyms |

(E)-5-(2-bromovinyl)-2'-deoxyuridine (Z)-5-(2-bromovinyl)-2'-deoxyuridine 5-(2-bromoethenyl)-2'-deoxyuridine 5-(2-bromovinyl)-2'-deoxyuridine 5-BVDU brivudin brivudine E-5-(2-bromovinyl)-dUrd Z-5-(2-bromovinyl)-dUrd Zostex |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-bis[2-(Methylthio)ethyl]piperazine-2,5-dione](/img/structure/B1196203.png)